molecular formula C16H21FN4O3 B177664 (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 154590-66-6

(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B177664
CAS No.: 154590-66-6
M. Wt: 336.36 g/mol
InChI Key: DSRPYQXHWUDRBP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-((3-(3-Fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (CAS: 154590-66-6, molecular formula: C₁₆H₂₁FN₄O₃) is an oxazolidinone antibiotic with a stereocenter at the 5-position . Its molecular weight is 336.367, and it is widely used as a scaffold for synthesizing derivatives with enhanced antibacterial properties . The compound’s piperazine and fluoro-phenyl moieties contribute to its mechanism of action, likely targeting bacterial ribosomes to inhibit protein synthesis .

Properties

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-piperazin-1-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O3/c1-11(22)19-9-13-10-21(16(23)24-13)12-2-3-15(14(17)8-12)20-6-4-18-5-7-20/h2-3,8,13,18H,4-7,9-10H2,1H3,(H,19,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRPYQXHWUDRBP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCNCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCNCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441237
Record name (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154590-66-6
Record name (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, commonly referred to by its CAS number 154590-66-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanism of action, and relevant case studies.

The molecular formula of this compound is C₁₆H₂₁FN₄O₃, with a molecular weight of 336.36 g/mol. The compound features a complex structure that includes a piperazine moiety, which is often associated with various pharmacological activities.

Antibacterial Properties

Recent studies have indicated that this compound exhibits significant antibacterial activity. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus44High
Methicillin-resistant S. aureus11Very High
Escherichia coli180Moderate
Klebsiella pneumoniae200Moderate
Bacillus subtilis150Moderate

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant bacterial infections .

The mechanism by which this compound exerts its antibacterial effects appears to involve inhibition of protein synthesis. The oxazolidinone core structure is known for its ability to bind to the bacterial ribosome, thereby preventing the formation of functional ribosomal complexes necessary for protein synthesis . This action leads to bacterial cell death, particularly in strains resistant to other antibiotics.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study on MRSA Infections :
    A clinical trial involving patients with severe MRSA infections demonstrated that treatment with this compound led to a significant reduction in bacterial load within 48 hours, with no adverse effects reported .
  • In Vitro Studies :
    In vitro assays showed that the compound displayed synergistic effects when combined with other antibiotics such as vancomycin and linezolid, enhancing overall antibacterial efficacy against resistant strains .

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide exhibit significant anticancer properties. For example, derivatives have shown percent growth inhibition (PGI) against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Neuropharmacology
    • The piperazine ring in the structure is known for its role in modulating neurotransmitter systems, particularly in the treatment of psychiatric disorders. Compounds with similar structures have been explored for their efficacy in treating anxiety and depression by acting as serotonin receptor modulators.
  • Antibacterial Properties
    • The oxazolidinone component has been associated with antibacterial activity, particularly against Gram-positive bacteria. Research indicates that modifications to this structure can enhance its potency against resistant strains, thus making it a candidate for further development as an antibiotic .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various oxazolidinone derivatives, including those structurally related to this compound. The results demonstrated significant inhibition rates against multiple cancer cell lines, with some derivatives achieving over 80% inhibition in vitro .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, compounds containing piperazine rings were tested for their effects on serotonin receptors. The results indicated that these compounds could potentially serve as anxiolytics or antidepressants due to their ability to enhance serotonin signaling pathways.

Comparison with Similar Compounds

Pyrimidine-Substituted Piperazine Derivatives

Compounds with pyrimidine substituents on the piperazine ring (e.g., 7a , 7b , 7g , 7i ) exhibit enhanced potency against Gram-positive bacteria. Key examples:

Compound Substituent(s) Key Data
7a 6-Chloropyrimidine Yield: 45.1%; ¹H NMR: δ 8.37 (s, 1H); HRMS: m/z 484.104
7g 4,6-Dichloropyrimidine MIC (MRSA): 0.25–0.5 µg/mL; Molecular docking shows strong binding to 50S ribosomal subunit
7i 2-Chloro-5-fluoropyrimidine ¹³C NMR: δ 170.5 (C=O); HRMS: m/z 530.054

Key Findings :

  • Chlorine and fluorine substituents improve target binding via hydrophobic and electrostatic interactions .
  • Dichloro-pyrimidine analogs (e.g., 7g ) show 4–8× higher potency than linezolid against resistant Staphylococcus aureus .

Hybrid Molecules with Nitroimidazole or Triazole Moieties

Hybridization with nitroimidazole (e.g., 45 ) or triazole (e.g., 27 , 28 ) enhances activity against anaerobic and biofilm-forming bacteria:

Compound Hybrid Component Activity
45 5-Nitroimidazole MIC (Bacillus cereus): 200 nM; Synthesized in 59% yield via EDC/HOBt coupling
27 Phenyl-1,2,3-triazole Yield: 24%; Cu(I)-catalyzed click chemistry; biofilm reduction >50%
28 Hydroxymethyl-triazole Yield: 49%; Improved solubility due to polar -OH group

Key Findings :

  • Nitroimidazole hybrids target anaerobic pathogens through nitro-reductase activation .
  • Triazole derivatives disrupt biofilm formation, addressing persistent infections .

Teraryl Oxazolidinones with Pyrazole Substituents

The teraryl derivative 10f phosphate (pyrazole-pyridine substituent) demonstrates superior efficacy and safety:

  • MIC Range : 0.12–0.5 µg/mL (Gram-positive bacteria) .
  • Solubility : 47.1 mg/mL (phosphate salt), enabling IV formulation .
  • Safety : Reduced bone marrow suppression (vs. linezolid); 99.1% oral bioavailability .

Spiropiperazinyl Derivatives

Spirocyclic analogs (e.g., 13 , 14 ) incorporate bicyclic systems for metabolic stability:

  • 13 : Nitrofuran-linked spiro-piperazine; active against Clostridium sporogenes .
  • 14 : Synthesized via reductive amination; improved pharmacokinetic half-life .

Preparation Methods

Oxazolidinone Core Formation

The oxazolidinone ring is constructed via nucleophilic epoxide ring-opening followed by cyclization. In one approach, (R)-glycidyl butyrate reacts with a nitro-substituted aryl intermediate under basic conditions (n-BuLi, THF, -78°C) to form the oxazolidinone scaffold. Stereochemical integrity at the C5 position is preserved through chiral auxiliary use, ensuring the (S)-configuration in the final product.

Fluorophenyl-Piperazine Intermediate Synthesis

The 3-fluoro-4-(piperazin-1-yl)phenyl group is introduced via nucleophilic aromatic substitution. For example, 2-chloro-5-nitropyridine undergoes displacement with 1-Boc-piperazine to yield a nitro intermediate, which is subsequently reduced to the aniline. Fluorination is achieved using POCl₃ and PCl₅ at 60°C, followed by nitration with HNO₃/H₂SO₄.

Acetamide Side Chain Installation

The acetamide group is appended through reductive amination or acylation. A key intermediate, (S)-5-(aminomethyl)-3-(3-fluoro-4-(piperazin-1-yl)phenyl)oxazolidin-2-one, is treated with acetyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound.

Detailed Reaction Conditions and Optimization

Stepwise Synthesis from 2-Chloro-5-Nitropyridine

StepReactionConditionsYieldReference
1Piperazine substitution1-Boc-piperazine, DMF, 80°C, 12h78%
2Nitro reductionPd-C/HCOONH₄, MeOH, reflux92%
3Oxazolidinone cyclization(R)-glycidyl butyrate, n-BuLi, THF65%
4AcetylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C85%

This route emphasizes Boc-protected piperazine to prevent side reactions during subsequent steps. Deprotection with TFA/CH₂Cl₂ (1:1) is performed before the final acetylation.

Alternative Route via 3-Fluoro-2-Hydroxypyridine

A shorter pathway starts with 3-fluoro-2-hydroxypyridine, which undergoes nitration (HNO₃/H₂SO₄, 0°C) and chlorination (POCl₃/PCl₅, 60°C) to form 3-fluoro-4-chloro-5-nitrophenyl derivatives. Piperazine coupling and oxazolidinone formation follow analogous steps, with a reported overall yield improvement to 41%.

Critical Analysis of Stereochemical Control

The (S)-configuration at the C5 position is pivotal for biological activity. Asymmetric synthesis using (R)-glycidyl butyrate ensures >99% enantiomeric excess (ee), as confirmed by chiral HPLC. Patent literature describes crystallization from ethyl acetate at 55°C to isolate the desired enantiomer, achieving 99.5% purity.

Purification and Analytical Characterization

Crystallization Techniques

Final purification involves solvent-mediated crystallization:

  • Ethyl acetate : Recrystallization at 55°C yields Form II crystals with high purity (98.5%).

  • Acetonitrile/water : Anti-solvent precipitation removes residual Boc-protected intermediates.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 12.8 Hz, 1H), 4.85 (m, 1H), 3.72–3.15 (m, 8H, piperazine), 2.01 (s, 3H, CH₃CO).

  • HPLC : Rt = 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Scale-Up Considerations and Industrial Feasibility

Large-scale production (≥1 kg) employs continuous flow hydrogenation to mitigate risks associated with nitro group reduction. Patent data highlight a 200 L reactor process yielding 72% pure product after crystallization, with a throughput of 15 kg/batch. Environmental factors are addressed via solvent recovery (≥90% ethyl acetate recycled).

Comparative Evaluation of Synthetic Pathways

ParameterRoute 1 (Pyridine-based)Route 2 (Hydroxypyridine-based)
Total Steps75
Overall Yield32%41%
Purity98.5%97.8%
ScalabilityModerateHigh

Route 2 offers fewer steps and higher scalability but requires stringent control over nitration conditions to avoid byproducts .

Q & A

Basic Question: What are the optimized synthetic routes for (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions with careful control of catalysts and solvents. For example, in one protocol, a precursor (compound 4 ) is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C, followed by pH adjustment with triethylamine (TEA) to isolate intermediates . Pyridine and zeolite catalysts are also used in reflux conditions (150°C) for cyclization steps, with purification via recrystallization from ethanol . Key factors affecting yield include:

  • Catalyst selection : Zeolite (Y-H) enhances reaction efficiency in oxazolidinone ring formation .
  • Temperature control : Low temperatures (0°C) prevent side reactions during acid-sensitive steps .
  • Purification : Chromatography or recrystallization ensures >95% purity for biological testing .

Basic Question: How is the stereochemical integrity of the (S)-enantiomer maintained during synthesis?

Methodological Answer:
Chiral resolution techniques, such as chiral HPLC or enzymatic catalysis, are critical. The (S)-configuration is preserved using enantiomerically pure starting materials (e.g., (S)-epichlorohydrin derivatives) and stereospecific reaction conditions. For instance, TFA-mediated deprotection at controlled pH avoids racemization . Polarimetry and X-ray crystallography confirm stereochemistry post-synthesis .

Basic Question: What spectroscopic methods are used to characterize this compound and validate its structure?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify key functional groups (e.g., acetamide carbonyl at ~168 ppm, oxazolidinone C=O at ~175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H+^+] = 394.4 g/mol) .
  • X-ray Diffraction : Resolves piperazine-phenyl spatial orientation and oxazolidinone ring conformation .

Advanced Question: How do structural modifications (e.g., piperazine substituents) impact antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)?

Methodological Answer:
Replacing the piperazine moiety with pyridinyl or imidazolyl groups alters target binding. For example:

  • Fluorophenyl-piperazine derivatives show enhanced penetration into MRSA biofilms (MIC = 200 nM) .
  • Pyridin-2-yl substitutions improve water solubility (47.1 mg/mL for phosphate salts) and oral bioavailability (F = 99.1%) .
  • Nitroimidazole hybrids exhibit dual anaerobic/aerobic activity but may reduce selectivity due to off-target effects .
    Experimental Design : Compare MIC values (CLSI guidelines) and time-kill assays across analogs .

Advanced Question: What mechanisms explain resistance development to oxazolidinone derivatives like this compound?

Methodological Answer:
Resistance often arises from mutations in 23S rRNA (e.g., G2576T in MRSA) or efflux pump upregulation. To study this:

  • Genomic sequencing : Identify mutations in clinical isolates after prolonged sub-MIC exposure.
  • Efflux inhibition assays : Combine the compound with efflux inhibitors (e.g., reserpine) to assess MIC shifts .
  • Ribosomal binding assays : Use fluorescence polarization to quantify target affinity changes .

Advanced Question: How can pharmacokinetic challenges (e.g., low solubility or bone marrow toxicity) be mitigated?

Methodological Answer:

  • Phosphate prodrugs : Increase aqueous solubility (e.g., 10f phosphate with 47.1 mg/mL solubility) .
  • Toxicity screening : Use hERG inhibition assays and murine myelotoxicity models to prioritize analogs with >10x selectivity margins .
  • Formulation : Nanoemulsions or liposomal encapsulation improve tissue distribution and reduce dosing frequency .

Advanced Question: How do researchers resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:
Discrepancies often stem from assay variability or impurity artifacts. Strategies include:

  • Standardized protocols : Use CLSI/NCCLS guidelines for MIC determinations .
  • Orthogonal assays : Validate hits with in vivo efficacy (e.g., murine systemic MRSA infection models) .
  • Batch analysis : HPLC-MS monitors purity (>95%) and identifies degradants affecting activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
Reactant of Route 2
(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.